molecular formula C13H10ClN3S B1389269 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-28-3

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1389269
CAS No.: 941867-28-3
M. Wt: 275.76 g/mol
InChI Key: NTFXFVYJHFTQPI-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core, a common scaffold in medicinal chemistry and materials science. The 1,3-benzothiazolyl framework is a constituent of numerous compounds studied for their diverse pharmacological activities and applications in optical materials . This particular analog is functionalized with a chloro group at the 4-position and an amine linkage to a pyridin-3-ylmethyl group at the 2-position. These modifications are designed to explore structure-activity relationships, potentially influencing the compound's electronic properties, binding affinity to biological targets, and overall physicochemical characteristics. Researchers may investigate this compound as a key intermediate or a novel chemical entity in projects targeting various disease pathways. Its structure suggests potential for use in developing protein kinase inhibitors, enzyme modulators, or fluorescent probes. Specific research applications and mechanistic data for this exact compound are still emerging, and investigators are encouraged to consult the current scientific literature for the latest findings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-10-4-1-5-11-12(10)17-13(18-11)16-8-9-3-2-6-15-7-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFXFVYJHFTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine: The chlorinated benzothiazole is then coupled with pyridin-3-ylmethanamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzothiazole moiety is known for its ability to interact with biological targets, making it a candidate for drug development.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of benzothiazole showed significant activity against breast cancer cells, suggesting that 4-chloro derivatives might enhance this activity due to the presence of the chloro group which can influence the binding affinity to target proteins .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, leading to the development of new pharmaceuticals or agrochemicals.

Example : Researchers have successfully synthesized various derivatives by modifying the pyridine and benzothiazole rings, exploring their biological activities and potential therapeutic uses .

Material Science

In material science, this compound has been investigated for its properties as a dye or pigment. The compound's chromophoric characteristics make it suitable for applications in organic electronics and photonic devices.

Research Insight : A recent study explored the use of benzothiazole derivatives in organic light-emitting diodes (OLEDs), highlighting their potential to enhance device performance due to their favorable electronic properties .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent; cytotoxic effects ,
Synthesis of CompoundsIntermediate for synthesizing novel pharmaceuticals ,
Material ScienceUsed as a dye in OLEDs and other electronic applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substitution at the Benzothiazole 4-Position

The 4-position substitution on the benzothiazole ring significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent (Position 4) CAS Number Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Chlorine 941867-28-3 275.75 Lab research, potential pharmacological activity
4-Isopropyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Isopropyl 1204296-26-3 283.39 Higher lipophilicity due to bulky substituent
4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Methyl 1105191-71-6 255.34 Reduced steric hindrance; possible metabolic stability
4-Methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine Methoxy Not specified 285.37 Electron-donating group; may enhance solubility

Key Observations :

  • Isopropyl (Bulky Alkyl) : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Methyl : Balances steric effects and electronic properties, offering intermediate solubility and metabolic stability .
  • Methoxy : Enhances solubility via polarity and hydrogen-bonding capacity .

Comparison with Analogues :

  • 4-Methyl Derivative : Synthesized via microwave-assisted routes, replacing conventional methods for efficiency .
  • 6-Chloro Derivatives : Prepared using 2,4,6-trichloro-1,3,5-triazine as a scaffold, highlighting versatility in functionalization .

Physicochemical and Crystallographic Properties

  • Melting Point : Chloro derivatives generally exhibit higher melting points than alkyl-substituted analogues due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • Crystallography : The parent compound 1,3-benzothiazol-2-amine forms hydrogen-bonded dimers and 2D networks; chloro and pyridinylmethyl substituents likely alter packing modes and solubility .

Biological Activity

4-Chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS No. 941867-28-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound belongs to the benzothiazole family, which is known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

  • Molecular Formula : C₁₃H₁₀ClN₃S
  • Molecular Weight : 275.76 g/mol
  • IUPAC Name : 4-chloro-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various cancer cell lines. A study focusing on 2-(4-aminophenyl)benzothiazoles found that these compounds could inhibit the growth of human ovarian carcinoma cell lines with GI50 values in the nanomolar range . The activity was selective, with notable efficacy against certain cell lines while showing reduced effects on others.

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell LineGI50 (nM)Reference
2-(4-amino-3-methylphenyl)benzothiazoleOVCAR-3<10
2-(4-amino-3-chlorophenyl)benzothiazoleSK-OV-3>10 µM
This compoundTBDTBDTBD

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways associated with tumor growth. Studies have shown that these compounds can disrupt cellular processes leading to apoptosis in sensitive cell lines .

Neuroprotective Effects

Recent investigations into benzothiazole derivatives have also revealed neuroprotective properties. For example, certain derivatives were shown to impede neurotoxicity induced by hydrogen peroxide in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • In Vivo Efficacy : A study demonstrated that intraperitoneal administration of benzothiazole derivatives significantly inhibited tumor growth in mice models implanted with ovarian cancer cells. The results indicated a dose-dependent response with substantial reductions in tumor size after treatment with specific doses .
  • Comparative Studies : Comparative analyses between various substituted benzothiazoles revealed that those with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts. This suggests that the presence of chlorine in this compound may contribute positively to its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

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